molecular formula C9H15N3O B2575400 cyclohexyl(4H-1,2,4-triazol-3-yl)methanol CAS No. 1489220-54-3

cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

Cat. No. B2575400
CAS RN: 1489220-54-3
M. Wt: 181.239
InChI Key: NDIIGSHIEZHMCB-UHFFFAOYSA-N
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Description

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been reported in the literature . The yield of the synthesis was reported to be 75.97%, and the melting point was between 110–112 °C .


Molecular Structure Analysis

The InChI code for cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is 1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving cyclohexyl(4H-1,2,4-triazol-3-yl)methanol have not been found, compounds with similar structures have been studied. For example, 1,2,4-triazole derivatives have been synthesized and evaluated as anticancer agents .


Physical And Chemical Properties Analysis

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a powder at room temperature . Its melting point is between 110–112 °C .

Scientific Research Applications

Anticancer Properties

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound demonstrates cytotoxicity, with IC50 values in the range of 15.6–39.8 µM for MCF-7 cells and 23.9–41.8 µM for HCT-116 cells .

Antibacterial and Antifungal Applications

1,2,4-Triazole derivatives, including cyclohexyl(4H-1,2,4-triazol-3-yl)methanol, have been explored as antimicrobial agents. Their N–C–S linkage contributes to their effectiveness against bacteria and fungi. These compounds hold potential for combating infections and developing novel antibiotics .

Anti-Inflammatory Activity

The 1,2,4-triazole scaffold also shows anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, making it a candidate for drug development in conditions related to inflammation .

Antiviral Potential

While more research is needed, 1,2,4-triazoles, including our compound of interest, have been investigated for antiviral activity. Their unique structure and interactions with biological receptors make them intriguing candidates for combating viral infections .

Agrochemical Applications

1,4-Disubstituted 1H-1,2,3-triazoles (similar to cyclohexyl(4H-1,2,4-triazol-3-yl)methanol) find use as agrochemicals. They contribute to crop protection, photostabilization, and corrosion prevention .

Photostabilizers and Dyes

1,4-Disubstituted 1H-1,2,3-triazoles also serve as photostabilizers and dyes. Their applications extend to enhancing the stability of various materials exposed to light .

Organic Catalysts

1,2,4-Triazoles participate as organic catalysts in chemical reactions. Their unique structure allows them to facilitate transformations in synthetic processes .

Materials Sciences

Researchers explore the use of 1,2,4-triazoles in materials science. Their properties make them valuable for designing functional materials, coatings, and polymers .

Safety and Hazards

The safety information available indicates that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

The future directions for research on cyclohexyl(4H-1,2,4-triazol-3-yl)methanol could include further exploration of its potential as an antimycobacterial agent , as well as its potential use in the development of new anticancer drugs .

properties

IUPAC Name

cyclohexyl(1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIGSHIEZHMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

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